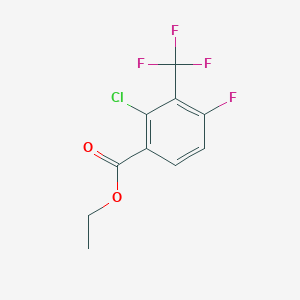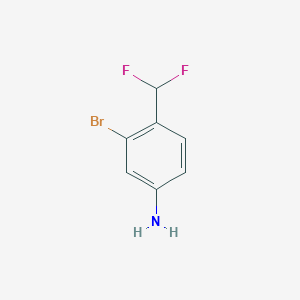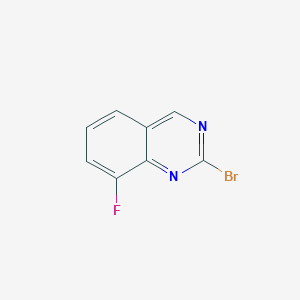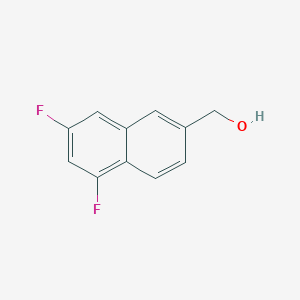
(5,7-Difluoronaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Difluoronaphthalen-2-yl)methanol is an organic compound characterized by the presence of two fluorine atoms attached to a naphthalene ring and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the halogen exchange reaction, where a precursor such as 2,7-dibromonaphthalene undergoes partial halogen exchange with a fluorinating agent like cesium fluoride, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of (5,7-Difluoronaphthalen-2-yl)methanol may involve large-scale halogen exchange reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (5,7-Difluoronaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of (5,7-Difluoronaphthalen-2-yl)aldehyde or (5,7-Difluoronaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (5,7-Difluoronaphthalen-2-yl)methane.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5,7-Difluoronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (5,7-Difluoronaphthalen-2-yl)methanol involves its interaction with molecular targets through its fluorine atoms and methanol group. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(6,7-Difluoronaphthalen-2-yl)methanol: Similar structure with fluorine atoms at different positions.
(5,6-Difluoronaphthalen-2-yl)methanol: Another isomer with fluorine atoms at different positions.
(5,7-Difluoronaphthalen-2-yl)ethanol: Similar compound with an ethanol group instead of methanol.
Uniqueness: (5,7-Difluoronaphthalen-2-yl)methanol is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions with other molecules. This positioning can result in distinct physical and chemical properties compared to its isomers and analogs .
Eigenschaften
Molekularformel |
C11H8F2O |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(5,7-difluoronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H8F2O/c12-9-4-8-3-7(6-14)1-2-10(8)11(13)5-9/h1-5,14H,6H2 |
InChI-Schlüssel |
ASCOLBRPCBGBJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2C=C1CO)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


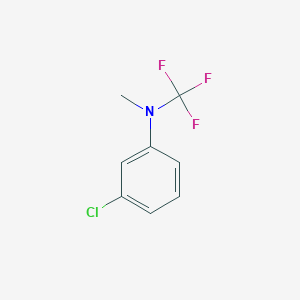
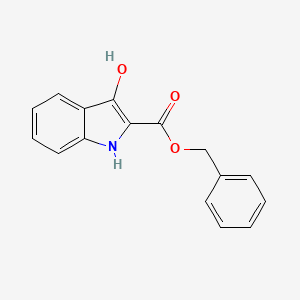

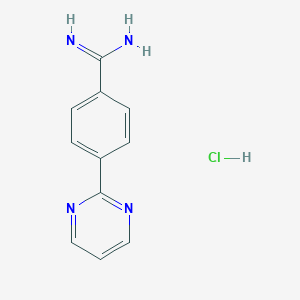
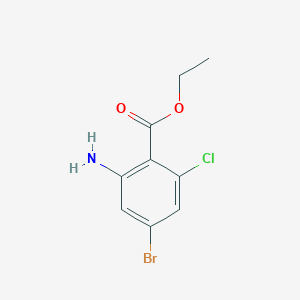
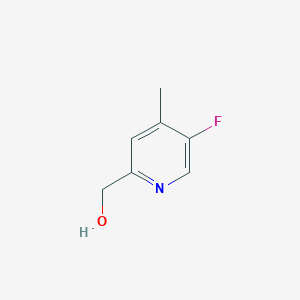
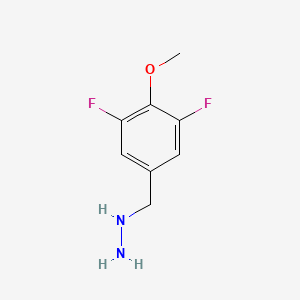
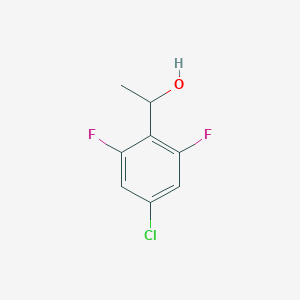
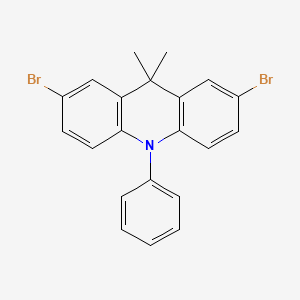
![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)

